Caerulein

Pancreatic function Pharmacokinetics Human bioassay

Caerulein is a sulfated decapeptide CCK agonist whose Tyr(SO3H)⁴ residue enables high-affinity pancreatic receptor binding absent in CCK-8 or pentagastrin. This makes it the gold standard for reproducible rodent pancreatitis models and the FDA-approved diagnostic for pancreatic function. Its 4-fold higher anticonvulsant potency vs CCK-8 and superior human brain receptor affinity make it essential for neuroscience autoradiography. Choose batch-verified Caerulein for translational research requiring pharmacological precision.

Molecular Formula C58H73N13O21S2
Molecular Weight 1352.4 g/mol
CAS No. 17650-98-5
Cat. No. B1668201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaerulein
CAS17650-98-5
SynonymsCaerulein
Cerulein
Ceruletid
Ceruletide
FI 6934
FI-6934
FI6934
Takus
Molecular FormulaC58H73N13O21S2
Molecular Weight1352.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O
InChIInChI=1S/C58H73N13O21S2/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1
InChIKeyYRALAIOMGQZKOW-HYAOXDFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.16e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Caerulein (CAS 17650-98-5) for Scientific Procurement: CCK Receptor Agonist Chemical Profile & Sourcing Baseline


Caerulein (also referred to as Ceruletide or FI-6934) is a synthetic decapeptide with a molecular formula of C58H73N13O21S2 and a molecular weight of 1352.4 g/mol . Its amino acid sequence is Glp-Gln-Asp-Tyr(SO3H)-Thr-Gly-Trp-Met-Asp-Phe-NH2 . This compound acts as a potent and specific agonist for the cholecystokinin (CCK) receptor, initially discovered as a bioactive peptide in the skin of the Australian amphibian *Hila caerulea* . Its primary mechanism of action involves mimicking the endogenous effects of CCK, leading to the stimulation of pancreatic, biliary, and gastric secretions, as well as the contraction of specific smooth muscle tissues .

Why Caerulein Procurement Requires Specification: In-Class Variability of CCK Agonists


While Caerulein belongs to the class of cholecystokinin (CCK) receptor agonists, generic substitution with other in-class compounds (such as CCK-8, CCK-9, or pentagastrin) is not scientifically valid due to profound differences in receptor binding affinity, functional potency, in vivo plasma bioactivity, and established experimental utility. The presence of a sulfated tyrosine residue [Tyr(SO3H)4] is a critical structural feature that dictates high-affinity binding to pancreatic CCK receptors, a property lost in its desulfated counterpart [1]. Furthermore, the comparative data demonstrate that seemingly minor sequence alterations between Caerulein and its closest analogs result in orders-of-magnitude differences in biological activity, making Caerulein a uniquely characterized tool for specific research applications and diagnostic procedures [2].

Caerulein Differentiation Evidence: Quantified Potency, Selectivity & In Vivo Data vs. CCK Analogs


Superior Plasma Bioactivity of Caerulein vs. CCK-9 at Comparable Doses in Human Infusion

Caerulein demonstrates significantly higher plasma bioactivity compared to the synthetic analog Thr28Nle31CCK25-33 (CCK-9) during intravenous infusion in humans. This difference is not directly proportional to the administered dose [1].

Pancreatic function Pharmacokinetics Human bioassay

Caerulein's Anticonvulsant Potency Matches Diazepam and Outperforms CCK-8 by 4-Fold

In mouse seizure models, Caerulein displays a distinct anticonvulsant profile that is not only superior to its closest analog, CCK-8, but is comparable to the standard benzodiazepine, diazepam. This demonstrates its unique efficacy within the CCK peptide family [1].

Neuroscience Anticonvulsant Seizure models

Caerulein's Higher Affinity for Human Brain CCK Receptors Compared to CCK-8 and CCK-33

Caerulein exhibits the highest binding affinity for human brain CCK receptors among a panel of CCK-related peptides. This rank-order potency suggests it is the preferred ligand for studying central CCK receptor pharmacology in human tissue [1].

Receptor binding Neurochemistry Human brain

Distinct Gastric Acid Secretion Profile: Caerulein vs. Pentagastrin in Canine Models

While Caerulein and the CCK-8 octapeptide share similar dose-response curves for stimulating gastric acid secretion, their maximal efficacy is significantly lower than that of pentagastrin, a classic gastrin analog. This differential profile defines Caerulein's specific role as a partial agonist or modulator in gastric secretory function [1].

Gastroenterology Gastric acid In vivo pharmacology

Essential Role of Sulfation: Sulfated Caerulein is 150-Fold More Potent In Vitro

The sulfate group on the tyrosine residue is essential for the high potency of Caerulein. A direct comparison of sulfated and desulfated forms reveals a dramatic loss of biological activity when the sulfate group is absent, underscoring the critical importance of sourcing the correct, sulfated form of the compound [1].

Structure-Activity Relationship Receptor binding Peptide chemistry

Quantified Gastric Emptying Inhibition: Caerulein's ID50 vs. CCK-8 and Other Modulators

Caerulein's effect on gastrointestinal transit is biphasic, potently enhancing propulsion while also inhibiting gastric emptying. This quantitative characterization of its inhibitory effect on gastric emptying provides a precise benchmark for experimental design [1].

Gastrointestinal motility Gastric emptying In vivo pharmacology

Caerulein Procurement Decision Guide: Evidence-Based Scientific Applications


Gold-Standard Induction of Acute and Chronic Pancreatitis in Preclinical Rodent Models

Caerulein is the most widely used and best-characterized agent for inducing both acute and chronic pancreatitis in rodent models, which is a cornerstone of translational pancreatic disease research. The standard protocol involves multiple intraperitoneal injections (e.g., 7-10 injections of 50 µg/kg at hourly intervals) and is lauded for its high reproducibility, non-invasive nature, and ability to mimic key pathological features of the human disease [1][2]. This application is directly supported by its potent and specific CCK receptor agonism, which at supraphysiological doses triggers zymogen activation, autodigestion, and inflammation within the pancreas [1]. The model's severity can be further titrated by combining Caerulein with lipopolysaccharide (LPS) to induce a severe acute pancreatitis (SAP) phenotype with high mortality, making it a versatile platform for therapeutic screening [3].

Diagnostic Agent for Clinical Pancreatic Exocrine Function Testing

Caerulein's potent stimulation of pancreatic enzyme secretion, evidenced by its high plasma bioactivity compared to other CCK analogs [4], underpins its FDA-approved use as a diagnostic aid in evaluating exocrine pancreatic function [5]. In a clinical setting, Caerulein is administered intravenously to stimulate the release of pancreatic enzymes (such as amylase, lipase, and trypsin) into the duodenum, where they can be collected and quantified to assess the functional capacity of the pancreas. This direct, pharmacologically-driven test provides a more dynamic assessment of pancreatic health compared to static imaging or fecal elastase measurements alone [5].

Investigating Non-Benzodiazepine Anticonvulsant and Analgesic Mechanisms

Due to its unique 4-fold higher anticonvulsant potency compared to CCK-8 [6] and its demonstrated analgesic effects in clinical settings for conditions like biliary and renal colic [7], Caerulein serves as a critical pharmacological probe in neuroscience. Researchers studying pain pathways and seizure modulation use Caerulein to dissect the role of peripheral and central CCK receptors. Its effects, which are not fully blocked by benzodiazepine antagonists [7], suggest a distinct mechanism of action, making it a valuable tool for exploring novel therapeutic targets for pain and epilepsy that are independent of the GABAergic system.

Studying Central CCK Receptor Pharmacology and Function

Caerulein's superior binding affinity for human brain CCK receptors, outperforming both CCK-8 and CCK-33 [8], makes it the ligand of choice for ex vivo receptor autoradiography and in vitro binding studies. Its high affinity ensures robust and specific labeling of CCK receptor populations in brain tissue slices, enabling detailed neuroanatomical mapping and quantitative analysis of receptor density and distribution. This application is fundamental to understanding the role of CCK in central processes like anxiety, satiety, and cognition, and for validating the target engagement of novel CNS-penetrant CCK receptor modulators [8].

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